Ethyl 4,4-diethoxy-2-(4,4,6-trimethyl-5,6-dihydro-1,3-oxazin-2-yl)butanoate
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Overview
Description
Ethyl 4,4-diethoxy-2-(4,4,6-trimethyl-5,6-dihydro-1,3-oxazin-2-yl)butanoate is an organic compound with the molecular formula C17H33NO5. It is a complex molecule featuring multiple functional groups, including ethoxy, oxazinyl, and butanoate moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4,4-diethoxy-2-(4,4,6-trimethyl-5,6-dihydro-1,3-oxazin-2-yl)butanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazinyl Ring: The oxazinyl ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino alcohols and aldehydes under acidic or basic conditions.
Introduction of the Ethoxy Groups: The ethoxy groups are introduced via an etherification reaction, where ethanol is reacted with the intermediate compound in the presence of an acid catalyst.
Formation of the Butanoate Moiety: The butanoate group is introduced through esterification, where butanoic acid or its derivatives react with the intermediate compound in the presence of a dehydrating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,4-diethoxy-2-(4,4,6-trimethyl-5,6-dihydro-1,3-oxazin-2-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., NaCl), thiols (e.g., RSH)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Halogenated compounds, thioethers
Scientific Research Applications
Ethyl 4,4-diethoxy-2-(4,4,6-trimethyl-5,6-dihydro-1,3-oxazin-2-yl)butanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4,4-diethoxy-2-(4,4,6-trimethyl-5,6-dihydro-1,3-oxazin-2-yl)butanoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with target molecules, modulating their activity and function. Specific pathways and targets may vary depending on the application and context of use .
Comparison with Similar Compounds
Similar Compounds
Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate: Similar in structure but with a pyridine ring instead of an oxazinyl ring.
4-ethyl-2,4,6-trimethyloctane: Shares the trimethyl groups but lacks the oxazinyl and butanoate moieties.
Uniqueness
Ethyl 4,4-diethoxy-2-(4,4,6-trimethyl-5,6-dihydro-1,3-oxazin-2-yl)butanoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry .
Properties
CAS No. |
34579-33-4 |
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Molecular Formula |
C17H31NO5 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
ethyl 4,4-diethoxy-2-(4,4,6-trimethyl-5,6-dihydro-1,3-oxazin-2-yl)butanoate |
InChI |
InChI=1S/C17H31NO5/c1-7-20-14(21-8-2)10-13(16(19)22-9-3)15-18-17(5,6)11-12(4)23-15/h12-14H,7-11H2,1-6H3 |
InChI Key |
HZOGYJWKCZKNLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC(C1=NC(CC(O1)C)(C)C)C(=O)OCC)OCC |
Origin of Product |
United States |
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